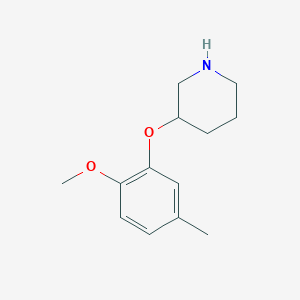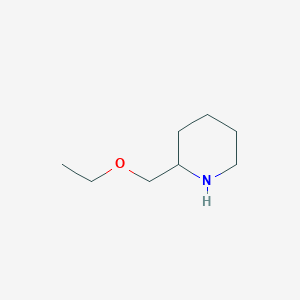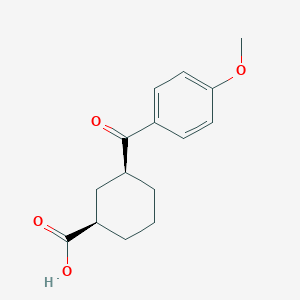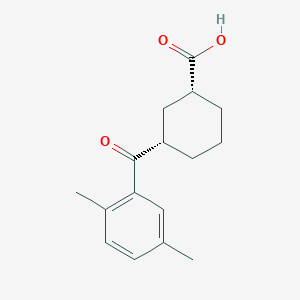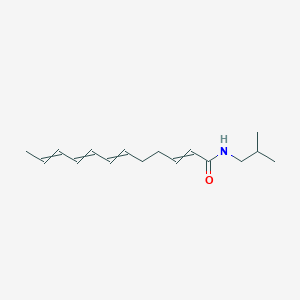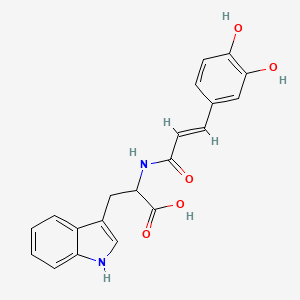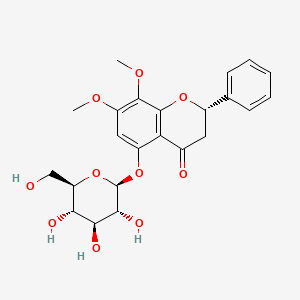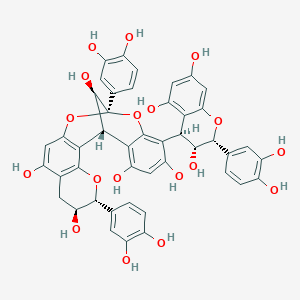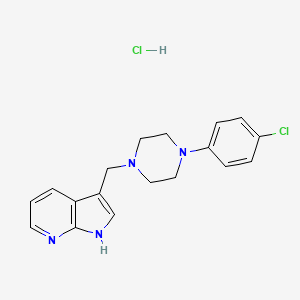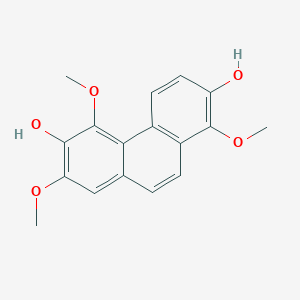
Methyl petroselinate
Overview
Description
Methyl petroselinate, also known as methyl cis-6-octadecenoate, is a monounsaturated fatty acid methyl ester. It is derived from petroselinic acid, which is found in various plant oils, particularly in the seeds of parsley (Petroselinum crispum). The compound has the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol .
Mechanism of Action
Target of Action
Methyl petroselinate, also known as Methyl cis-6-octadecenoate or Petroselinic acid methyl ester , is a fatty acid ester The primary targets of fatty acid esters are often enzymes and receptors involved in lipid metabolism and signaling.
Biochemical Pathways
This compound has been detected as a product of fermentation in certain food products . It is transformed into formyl 7 E-hexadecenoate during fermentation . This suggests that this compound may be involved in microbial metabolic pathways, particularly those related to fermentation.
Result of Action
Given its presence in fermented food products , it may contribute to the nutritional and health benefits associated with these foods
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the microbial composition and conditions of the fermentation process may affect the production and transformation of this compound . Other factors, such as pH, temperature, and the presence of other bioactive compounds, may also influence its stability, efficacy, and action.
Biochemical Analysis
Biochemical Properties
Methyl petroselinate has been detected in various biochemical reactions, particularly in the fermentation processes of certain plant materials . It interacts with various enzymes and proteins during these processes, potentially serving as a substrate for associated organisms inducing fermentation . The nature of these interactions is likely dependent on the specific biochemical context and the organisms involved .
Molecular Mechanism
Given its structure and properties, it may interact with biomolecules through hydrophobic interactions or potentially through binding to specific proteins or enzymes . These interactions could influence enzyme activity, gene expression, and other molecular processes .
Temporal Effects in Laboratory Settings
Given its stability as a fatty acid derivative, it is likely to be relatively stable over time .
Metabolic Pathways
This compound is likely involved in lipid metabolism pathways, given its structure as a fatty acid derivative . It may interact with enzymes involved in these pathways, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
As a lipophilic molecule, it could potentially interact with lipid transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
As a lipophilic molecule, it may be associated with lipid-rich areas of the cell, such as the cell membrane or lipid droplets .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl petroselinate can be synthesized through the esterification of petroselinic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced via the transesterification of vegetable oils rich in petroselinic acid. This process involves reacting the oil with methanol in the presence of a base catalyst, such as sodium methoxide. The reaction is carried out at elevated temperatures (around 60-70°C) to achieve high yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides and hydroperoxides.
Reduction: The compound can be hydrogenated to produce methyl stearate, a saturated fatty acid methyl ester.
Substitution: this compound can participate in substitution reactions, such as halogenation, where the double bond reacts with halogens to form dihalides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, hydroperoxides.
Reduction: Methyl stearate.
Substitution: Dihalides
Scientific Research Applications
Methyl petroselinate is utilized in various scientific research applications due to its unique structural properties:
Chemistry: It serves as a model compound for studying the behavior of unsaturated fatty acid methyl esters in different chemical reactions.
Biology: The compound is used to investigate the effects of monounsaturated fatty acids on cell membrane fluidity and function.
Medicine: Research into the potential health benefits of monounsaturated fatty acids, including their role in reducing inflammation and improving cardiovascular health, often involves this compound.
Industry: It is employed in the production of biodegradable lubricants and surfactants, as well as in the formulation of cosmetics and personal care products
Comparison with Similar Compounds
Methyl oleate: Another monounsaturated fatty acid methyl ester, but with the double bond at the 9th carbon instead of the 6th.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds.
Comparison:
Methyl petroselinate vs. Methyl oleate: Both compounds have similar uses, but the position of the double bond in this compound (at the 6th carbon) makes it more prone to certain chemical reactions compared to methyl oleate (double bond at the 9th carbon).
This compound vs. Methyl linoleate: this compound is less prone to oxidation than methyl linoleate due to having fewer double bonds.
This compound vs. Methyl stearate: this compound has a double bond, making it more reactive in certain chemical reactions compared to the fully saturated methyl stearate .
Properties
IUPAC Name |
methyl (Z)-octadec-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h13-14H,3-12,15-18H2,1-2H3/b14-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTVDKVXAFJVRU-YPKPFQOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315075 | |
| Record name | Methyl petroselinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2777-58-4 | |
| Record name | Methyl petroselinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2777-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl petroselinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002777584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl petroselinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701315075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Z)-octadec-6-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.610 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PETROSELINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/774W29LWKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


